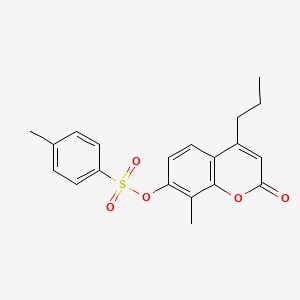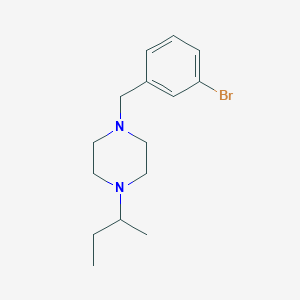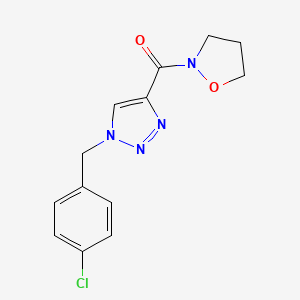
5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazolidinedione derivative that has shown potential in various applications, including as an antidiabetic, anticancer, and antiviral agent.
Mecanismo De Acción
The mechanism of action of 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it works by activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been found to improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. It has also been found to induce apoptosis in cancer cells, leading to decreased tumor growth. Additionally, it has shown antiviral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized under mild conditions. It has also shown potent activity in various scientific research applications. However, its limitations include its relatively low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
The 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has several future directions for scientific research. It can be further studied for its antidiabetic, anticancer, and antiviral activity. Additionally, its mechanism of action can be further elucidated to understand its molecular targets and pathways. Furthermore, its pharmacokinetics and toxicity can be studied to determine its potential for clinical use. Finally, its structure can be modified to improve its solubility and potency.
Conclusion:
In conclusion, the 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a promising compound that has shown potential in various scientific research applications. Its synthesis method is simple, and it has shown potent activity in antidiabetic, anticancer, and antiviral studies. Its mechanism of action involves activation of PPARγ, leading to improved insulin sensitivity, decreased inflammation, and apoptosis in cancer cells. Its future directions include further studies on its antidiabetic, anticancer, and antiviral activity, elucidation of its molecular targets and pathways, determination of its pharmacokinetics and toxicity, and modification of its structure to improve its solubility and potency.
Métodos De Síntesis
The synthesis of 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-chloro-2-hydroxybenzaldehyde and 3-nitrobenzyl bromide with thiazolidinedione in the presence of a catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.
Aplicaciones Científicas De Investigación
The 5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione has shown potential in various scientific research applications. It has been studied for its antidiabetic activity, and it has been found to improve insulin sensitivity and glucose uptake in cells. It has also been studied for its anticancer activity and has been found to induce apoptosis in cancer cells. Additionally, it has shown antiviral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5S/c18-12-4-5-14(21)11(7-12)8-15-16(22)19(17(23)26-15)9-10-2-1-3-13(6-10)20(24)25/h1-8,21H,9H2/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRNHDJYYOJNPV-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-chloro-2-hydroxybenzylidene)-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5146711.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146714.png)

![2-{1-[2-(4-morpholinyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}-N-phenylacetamide](/img/structure/B5146722.png)

![1,1'-[1,3-propanediylbis(oxy)]dinaphthalene](/img/structure/B5146728.png)

![3-(ethylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5146746.png)
![2-nitro-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B5146749.png)


![1-{4-[(4-chloro-1-naphthyl)oxy]butyl}pyrrolidine oxalate](/img/structure/B5146760.png)
